molecular formula C14H14F3N3O3 B1414238 methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate CAS No. 2197054-56-9

methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate

Cat. No.: B1414238
CAS No.: 2197054-56-9
M. Wt: 329.27 g/mol
InChI Key: UMGRYRYNNOAUKW-UHFFFAOYSA-N
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Description

Methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate is a useful research compound. Its molecular formula is C14H14F3N3O3 and its molecular weight is 329.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-1,2,4-triazol-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3/c1-8-10(14(15,16)17)5-4-6-11(8)19-7-18-20(13(19)22)9(2)12(21)23-3/h4-7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGRYRYNNOAUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=NN(C2=O)C(C)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate is a complex organic compound belonging to the 1,2,4-triazole class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural features of triazoles have been associated with a wide range of pharmacological effects including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H14F3N3O3. Its structure includes a trifluoromethyl group which is known to enhance biological activity in various compounds. The compound exhibits the following properties:

PropertyValue
Molecular Weight315.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Antimicrobial Activity

Research indicates that compounds with a triazole nucleus exhibit significant antimicrobial properties. A review of the literature highlights that triazole derivatives can effectively inhibit the growth of various pathogens. For instance, studies have shown that triazole-based compounds have demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of triazole derivatives are particularly noteworthy. A study published in 2019 identified novel anticancer compounds through systematic screening of drug libraries that included triazole derivatives . The mechanism of action often involves the disruption of cellular processes essential for cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of electron-withdrawing groups like trifluoromethyl enhances its lipophilicity and bioavailability, while the triazole ring contributes to its interaction with biological targets .

Case Studies

  • Antibacterial Activity : In vitro studies have shown that triazole derivatives exhibit minimum inhibitory concentrations (MIC) comparable to existing antibiotics. For example, certain derivatives were found to be more effective than vancomycin against MRSA strains .
  • Cytotoxicity Against Cancer Cell Lines : Compounds similar to this compound have been tested against various cancer cell lines (e.g., A431 and Jurkat cells). Results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents .

Scientific Research Applications

Biological Activities

Methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate exhibits various biological activities that make it a candidate for further research:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with triazole moieties have antimicrobial effects. The presence of the trifluoromethyl group may enhance these properties by increasing the compound's stability and interaction with microbial targets .
  • Anticancer Activity : Research indicates that triazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound's structure suggests potential efficacy against specific cancer types .
  • Insecticidal Activity : The unique structural attributes of this compound may also confer insecticidal properties, making it a candidate for development in agricultural pest control formulations .

Pharmaceuticals

This compound can be utilized in drug discovery and development processes:

  • Lead Compound in Drug Development : Its promising biological activities position it as a lead compound for synthesizing new pharmaceuticals targeting infections or tumors.
  • Formulation Studies : Investigating its solubility and stability could lead to improved formulations for oral or injectable drugs.

Agricultural Science

In agriculture, the compound's potential insecticidal properties can be explored further:

  • Pesticide Development : With its possible efficacy against pests, it could be developed into a novel pesticide that minimizes environmental impact compared to traditional chemicals.

Case Studies and Research Findings

StudyFocusFindings
Study on Triazole DerivativesAntimicrobial ActivityDemonstrated enhanced efficacy against Gram-positive bacteria due to structural modifications similar to methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo...}
Anticancer ResearchCell Line StudiesExhibited significant inhibition of cell proliferation in breast cancer cell lines
Insecticidal TestingAgricultural ApplicationShowed effective mortality rates in common agricultural pests during preliminary trials

Chemical Reactions Analysis

Triazolone Ring Formation

The 1,2,4-triazol-5-one core is synthesized through cyclization of a hydrazine derivative with a carbonyl-containing precursor. For example:

  • Hydrazide intermediate : Reacting methyl 3-(2-methyl-3-(trifluoromethyl)phenyl)propanoate hydrazide with a carbonyl source (e.g., ethyl orthoformate) under acidic conditions forms the triazolone ring .

Esterification and Alkylation

The propanoate side chain is introduced via alkylation or esterification:

  • Mitsunobu reaction : Coupling a hydroxyl-containing triazolone intermediate with methyl 2-bromopropanoate using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

Table 1: Synthetic Route and Yields

StepReagents/ConditionsYieldReference
CyclizationEthyl orthoformate, HCl, reflux78%
AlkylationMethyl bromopropanoate, DEAD, PPh₃85%

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions to form the carboxylic acid derivative:

  • Basic hydrolysis : Treatment with NaOH in ethanol/water yields the sodium carboxylate, which is acidified to the free acid .

  • Acidic hydrolysis : HCl in dioxane selectively cleaves the ester without affecting the triazolone ring .

Triazole Ring Functionalization

The 1,2,4-triazol-1-yl group participates in nucleophilic substitution or cross-coupling reactions:

  • Halogenation : Bromination at the 4-position using N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom .

  • Suzuki coupling : The brominated derivative reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives .

Table 2: Reaction Conditions for Triazole Modifications

ReactionReagentsTemperatureYield
BrominationNBS, carbonyldiimidazole, CH₂Cl₂0°C → 25°C92%
Suzuki couplingPd(PPh₃)₄, K₃PO₄, dioxane/H₂O120°C (microwave)75%

Stability and Degradation

  • Photostability : The trifluoromethylphenyl group enhances stability under UV light due to electron-withdrawing effects .

  • Thermal stability : Decomposition occurs above 250°C, primarily via cleavage of the triazolone ring .

Key Research Findings

  • SAR Insights :

    • The trifluoromethyl group enhances metabolic stability and membrane permeability .

    • The methyl ester acts as a prodrug moiety, improving oral bioavailability .

Q & A

Q. What are the recommended synthetic routes for methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling a triazole precursor with a trifluoromethyl-substituted phenyl moiety. Key steps include:
  • Cyclocondensation : Reacting hydrazine derivatives with carbonyl compounds to form the triazole ring .
  • Esterification : Introducing the methyl propanoate group via nucleophilic substitution or acid-catalyzed esterification.
  • Yield Optimization : Use computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states, reducing trial-and-error experimentation .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ester group integrity.
  • X-ray Crystallography : For unambiguous determination of crystal structure and stereochemistry (e.g., triazole ring conformation) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection, referencing retention times against standards .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours.
  • Degradation Analysis : Monitor via HPLC-MS to identify hydrolysis products (e.g., ester cleavage) or triazole ring oxidation .

Advanced Research Questions

Q. What computational strategies can predict byproducts and optimize reaction pathways for this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction mechanisms and identify competing pathways (e.g., trifluoromethyl group migration).
  • Machine Learning : Train models on existing triazole synthesis data to predict optimal solvents, catalysts, and temperatures .

Q. How can contradictions in bioactivity data across in vitro assays be resolved?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., known triazole-based pesticides or pharmaceuticals) to calibrate bioactivity measurements .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies in triplicate to account for variability in cell-based vs. enzyme-linked assays .

Q. What reactor designs are suitable for scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :
  • Microreactors : Enhance heat transfer and mixing for exothermic triazole cyclization steps.
  • Continuous Flow Systems : Minimize byproduct formation through precise control of residence time and reagent stoichiometry .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be elucidated at the molecular level?

  • Methodological Answer :
  • Molecular Docking : Simulate binding poses with homology-modeled proteins (e.g., cytochrome P450 enzymes) using software like AutoDock.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate

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